2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted with:
- A cyano group at position 2.
- An (E)-configured ethenyl group at position 2, linked to a 4-fluorophenyl ring.
- A piperazin-1-yl group at position 5, further substituted with a 3-methoxybenzoyl moiety.
Its molecular formula is C₂₄H₂₁FN₄O₃, with a molecular weight of 432.45 g/mol . The stereoelectronic effects of the 4-fluorophenyl and 3-methoxybenzoyl groups may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-20-4-2-3-18(15-20)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-7-17-5-8-19(25)9-6-17/h2-10,15H,11-14H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMSVXSWROGNY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate reagent to form the ethenyl intermediate.
Synthesis of the Methoxybenzoyl Piperazine: This involves the acylation of piperazine with 3-methoxybenzoyl chloride.
Cyclization to Form the Oxazole Ring: The intermediate compounds are then subjected to cyclization reactions to form the oxazole ring.
Final Coupling and Nitrile Formation: The final step involves coupling the intermediates and introducing the nitrile group under specific reaction conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Due to its structural features, it may exhibit pharmacological activity and could be investigated as a potential drug candidate for various diseases.
Industry: The compound could be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds and their distinguishing features:
Key Findings from Comparative Analysis
Ortho-substituted benzoyl (e.g., 2-methoxy in BJ25950) may introduce steric hindrance, reducing binding efficiency in certain targets .
Ethenyl-Linked Aromatic Group :
- 4-Fluorophenyl (target compound) offers a balance between lipophilicity and electronic effects, whereas 4-methoxyphenyl (BJ25950) increases hydrophilicity but may reduce blood-brain barrier penetration .
- 3,4-Dimethoxyphenyl (D465-0258) introduces additional polarity, which could improve solubility but limit membrane permeability .
Biological Implications :
- Chlorine (Compound 4, ) and fluorine (CAS 941010-23-7) substituents generally improve metabolic stability but may alter off-target interactions .
- The target compound’s 3-methoxy group could mitigate oxidative metabolism compared to methyl (D465-0299) or chloro substituents .
The target compound’s logP ~4.1 aligns with optimal ranges for oral absorption, contrasting with more lipophilic analogues like Compound 4 (logP estimated >4.5) .
Biological Activity
The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile , often referred to as a novel oxazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of various substituted phenyl and piperazine derivatives with oxazole intermediates. The characterization of the synthesized compounds is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-fluorophenylacetaldehyde + methoxybenzoyl chloride + piperazine | Base-catalyzed reaction | Intermediate |
| 2 | Intermediate + oxazole precursor | Heat under reflux | Target compound |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of oxazole derivatives. The compound has shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated that it inhibits bacterial growth effectively at concentrations as low as 50 µg/mL.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Inhibition |
| Antibacterial | S. aureus | 100 | Inhibition |
| Anticancer | MCF-7 | 25 | Apoptosis |
| Anticancer | A549 | 50 | Apoptosis |
The biological activity of this compound can be attributed to its structural features, particularly the oxazole ring and the presence of fluorine and methoxy groups. These modifications enhance lipophilicity and receptor binding affinity, facilitating interactions with biological targets.
Case Studies
- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics like ciprofloxacin .
- Anticancer Study : Research published in Cancer Letters highlighted that treatment with this compound resulted in a significant reduction in tumor size in xenograft mouse models when administered at doses of 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
